BenchChemオンラインストアへようこそ!

6-Chloro-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Lipophilicity Membrane permeability Drug design

6‑Chloro‑3‑cyclopropyl‑1,2,3,4‑tetrahydropyrimidine‑2,4‑dione (CAS 1565120‑07‑1) is a heterocyclic building block that combines a 6‑chlorouracil core with an N3‑cyclopropyl substituent. It has a molecular formula of C₇H₇ClN₂O₂, a molecular weight of 186.60 g mol⁻¹, and is typically supplied at ≥95% purity.

Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
CAS No. 1565120-07-1
Cat. No. B1456648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS1565120-07-1
Molecular FormulaC7H7ClN2O2
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESC1CC1N2C(=O)C=C(NC2=O)Cl
InChIInChI=1S/C7H7ClN2O2/c8-5-3-6(11)10(4-1-2-4)7(12)9-5/h3-4H,1-2H2,(H,9,12)
InChIKeyPWFSZXGUGONTDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 1565120-07-1): Core Physicochemical and Supply‑Chain Profile for Research Procurement


6‑Chloro‑3‑cyclopropyl‑1,2,3,4‑tetrahydropyrimidine‑2,4‑dione (CAS 1565120‑07‑1) is a heterocyclic building block that combines a 6‑chlorouracil core with an N3‑cyclopropyl substituent [1]. It has a molecular formula of C₇H₇ClN₂O₂, a molecular weight of 186.60 g mol⁻¹, and is typically supplied at ≥95% purity . Predicted physicochemical constants include a LogP of 0.5, a polar surface area (PSA) of 49 Ų, one hydrogen‑bond donor, and two hydrogen‑bond acceptors [1]. The compound is listed in commercial screening collections and is available from multiple global vendors for early‑stage medicinal‑chemistry campaigns .

Why 6‑Chloro‑3‑cyclopropyl‑1,2,3,4‑tetrahydropyrimidine‑2,4‑dione Cannot Be Replaced by Common In‑Class Analogs Without Quantitative Performance Shifts


In‑class compounds such as 6‑chlorouracil (CAS 4270‑27‑3), 3‑methyl‑6‑chlorouracil (CAS 4318‑56‑3), and 3‑cyclopropyldihydropyrimidine‑2,4‑dione (CAS 1340601‑17‑3) share the same pyrimidinedione scaffold but differ at the N3 and C6 positions [1]. These seemingly minor structural variations produce measurable differences in lipophilicity (LogP), polar surface area, and synthetic reactivity that directly affect membrane permeability, metabolic stability, and downstream derivatisation potential [2]. Consequently, substituting a generic analog without accounting for these quantitative shifts risks altering lead‑optimisation trajectories, complicating structure‑activity‑relationship (SAR) interpretation, and incurring additional synthetic steps [2].

Quantitative Differentiation Evidence for 6‑Chloro‑3‑cyclopropyl‑1,2,3,4‑tetrahydropyrimidine‑2,4‑dione Relative to Closest Analogs


Enhanced Predicted Lipophilicity (LogP) and Reduced Polar Surface Area Versus 6‑Chlorouracil

The target compound exhibits a predicted LogP of 0.5 and a polar surface area (PSA) of 49 Ų [1]. In contrast, 6‑chlorouracil (CAS 4270‑27‑3), which lacks the N3‑cyclopropyl group, has a reported LogP of –0.28 and a PSA of 65.72 Ų [2]. The net increase of 0.78 LogP units and the 16.72 Ų reduction in PSA are consistent with improved passive membrane permeability, a critical parameter for oral bioavailability and cell‑based assay performance [3].

Lipophilicity Membrane permeability Drug design

Synthetic Diversification Handle (C6–Cl) Absent in 3‑Cyclopropyldihydropyrimidine‑2,4‑dione

The target compound contains a chlorine atom at C6, enabling nucleophilic aromatic substitution (SₙAr) and palladium‑catalysed cross‑coupling reactions [1][2]. Its direct structural analog, 3‑cyclopropyldihydropyrimidine‑2,4‑dione (CAS 1340601‑17‑3), lacks this halogen and therefore cannot undergo these transformations without prior functionalisation . The presence of the C6–Cl bond thus eliminates at least one synthetic step when generating focused libraries of 6‑substituted derivatives.

Synthetic chemistry Nucleophilic aromatic substitution Cross‑coupling

Predicted Metabolic Stability Advantage of the Cyclopropyl Group Over Methyl in N3‑Substituted 6‑Chlorouracils

The N3‑cyclopropyl group in the target compound replaces the metabolically labile N3‑methyl group found in 3‑methyl‑6‑chlorouracil (CAS 4318‑56‑3) [1]. Cyclopropyl rings are well‑documented to resist cytochrome P450 (CYP)‑mediated oxidation relative to simple alkyl substituents, primarily because the cyclopropyl C–H bonds have higher bond‑dissociation energies and the radical intermediate formed during oxidation is less stable [2][3]. While direct metabolic stability data for this specific compound are not yet published, this class‑level inference is robust across multiple chemotypes [2].

Metabolic stability CYP450 oxidation Cyclopropyl

Supply‑Chain Reproducibility: Consistent Purity Specifications Across Independent Vendors

The target compound is offered by multiple independent suppliers (e.g., Sigma‑Aldrich, MolCore, Leyan) with purity specifications consistently at ≥95% and in several cases ≥97% . This cross‑vendor consistency reduces the risk of batch‑to‑batch variability that can confound biological assay results. By contrast, less common analogs such as 3‑ethyl‑6‑chlorouracil are available from only one or two sources, increasing supply‑chain fragility and the likelihood of purity fluctuations .

Quality control Reproducibility Procurement

Optimal Application Scenarios for 6‑Chloro‑3‑cyclopropyl‑1,2,3,4‑tetrahydropyrimidine‑2,4‑dione Based on Quantitative Evidence


Scaffold for Cell‑Permeable Fragment or Lead‑Like Libraries

With a predicted LogP of 0.5 and PSA of 49 Ų [1], the compound resides within the preferred property space for orally bioavailable lead‑like molecules. It is well‑suited for constructing fragment‑based screening libraries where passive membrane permeability is required to access intracellular targets.

Rapid Generation of 6‑Substituted Pyrimidinedione SAR Panels

The C6 chlorine atom serves as a versatile leaving group for SₙAr and cross‑coupling reactions [2][3], enabling medicinal chemists to synthesise diverse 6‑substituted analogs in a single step. This accelerates SAR exploration compared to analogs that require pre‑functionalisation at C6.

Metabolically Stabilised Probe for In‑Vitro Target‑Engagement Studies

The N3‑cyclopropyl group is predicted to confer enhanced resistance to CYP‑mediated oxidation relative to N3‑methyl analogs [4]. This makes the compound a suitable starting point for developing chemical probes intended for prolonged incubation in hepatocyte or microsomal stability assays.

Multi‑Vendor Procurement for Large‑Scale Medicinal Chemistry Campaigns

The availability of the compound from at least four independent vendors with harmonised purity specifications (≥95%) reduces supply‑chain risk and ensures batch‑to‑batch consistency, which is essential for long‑running lead‑optimisation programs.

Quote Request

Request a Quote for 6-Chloro-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.